![molecular formula C15H20BClO4 B2783160 4-Chloro-2-ethoxycarbonylphenylboronic acid pinacol ester CAS No. 2032371-79-0](/img/structure/B2783160.png)
4-Chloro-2-ethoxycarbonylphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-ethoxycarbonylphenylboronic acid pinacol ester, also known as CECP, is a boronic acid derivative that has gained significant attention in the scientific community due to its unique properties. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mechanism of Action
Mode of Action
Boronic acids and their esters are widely used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which boronic acids and their esters are commonly used, is a key step in the synthesis of many biologically active compounds .
Result of Action
The products of the suzuki-miyaura cross-coupling reaction, in which this compound could potentially be used, are often key intermediates in the synthesis of various pharmaceuticals and biologically active compounds .
Advantages and Limitations for Lab Experiments
The advantages of using 4-Chloro-2-ethoxycarbonylphenylboronic acid pinacol ester in lab experiments include its high purity and stability, which make it easy to handle and store. 4-Chloro-2-ethoxycarbonylphenylboronic acid pinacol ester also has a well-defined structure, which makes it easy to characterize using various analytical techniques. The limitations of using 4-Chloro-2-ethoxycarbonylphenylboronic acid pinacol ester include its relatively high cost and limited availability.
Future Directions
There are several future directions for research on 4-Chloro-2-ethoxycarbonylphenylboronic acid pinacol ester. One area of interest is the development of new drugs based on the boronic acid inhibitor properties of 4-Chloro-2-ethoxycarbonylphenylboronic acid pinacol ester. Another area of interest is the use of 4-Chloro-2-ethoxycarbonylphenylboronic acid pinacol ester in the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 4-Chloro-2-ethoxycarbonylphenylboronic acid pinacol ester.
Synthesis Methods
The synthesis of 4-Chloro-2-ethoxycarbonylphenylboronic acid pinacol ester involves the reaction of 4-chloro-2-fluorophenylboronic acid with ethyl chloroformate in the presence of a base, followed by pinacol rearrangement. This method has been optimized to produce high yields of 4-Chloro-2-ethoxycarbonylphenylboronic acid pinacol ester with minimal impurities.
Scientific Research Applications
4-Chloro-2-ethoxycarbonylphenylboronic acid pinacol ester has been widely used as a building block for the synthesis of various organic compounds. It has been used in the development of new drugs, such as anti-cancer agents, and as a ligand for catalytic reactions. 4-Chloro-2-ethoxycarbonylphenylboronic acid pinacol ester has also been used in the synthesis of materials with unique properties, such as conducting polymers and metal-organic frameworks.
properties
IUPAC Name |
ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BClO4/c1-6-19-13(18)11-9-10(17)7-8-12(11)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELRTBIZGRFHMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.